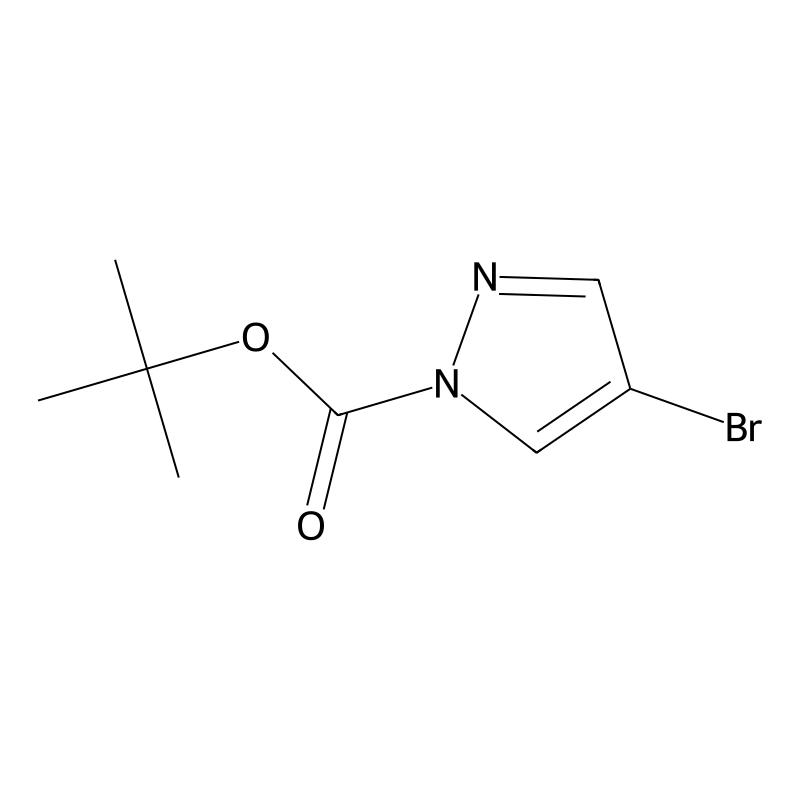1-Boc-4-bromopyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Boc-4-bromopyrazole is an organic compound characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one carbon atom, specifically a pyrazole derivative. The "Boc" refers to a tert-butyloxycarbonyl protecting group attached to the nitrogen atom at position 1 of the pyrazole ring. The presence of bromine at position 4 introduces a reactive site, facilitating further functionalization. This compound serves as a significant building block in organic synthesis, particularly for generating substituted pyrazole derivatives with diverse applications in medicinal chemistry and materials science .
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Store in a cool, dry place away from incompatible chemicals.
- Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.
Synthesis of Substituted Pyrazoles
-Boc-4-bromopyrazole acts as a versatile building block for the synthesis of diversely substituted pyrazoles due to the presence of two reactive sites: the bromine atom and the Boc (tert-butyloxycarbonyl) protecting group. The Boc group can be selectively removed under mild acidic conditions to reveal a primary amine, enabling further functionalization. The bromine atom readily undergoes substitution reactions with various nucleophiles, introducing a range of functionalities onto the pyrazole ring.
Studies have employed 1-Boc-4-bromopyrazole to synthesize a variety of pyrazole derivatives with potential applications in medicinal chemistry, agriculture, and materials science [PubChem, CID 45789723]. For instance, researchers have utilized it to prepare pyrazole-based anticonvulsants [], fungicides [], and fluorescent probes [].
textBoc-N - C4 - Br + Nu -> Boc-N - C4 - Nu + Br⁻
Here, "Nu" represents the nucleophile that replaces the bromine atom .
Research indicates that 1-Boc-4-bromopyrazole exhibits promising biological activities. It has been utilized in the synthesis of pyrazole-based compounds that show potential as anticonvulsants, fungicides, and fluorescent probes. These derivatives are being investigated for their efficacy in various therapeutic applications, highlighting the compound's relevance in medicinal chemistry .
The synthesis of 1-Boc-4-bromopyrazole typically involves several methods:
- Bromination of Pyrazole Derivatives: This method involves brominating 4-pyrazoles under controlled conditions to introduce the bromine substituent.
- Protection of Amines: The Boc group can be introduced via reaction with tert-butyl chloroformate in the presence of a base.
- Electrosynthesis: Recent studies have explored electrosynthesis techniques for generating brominated pyrazoles, enhancing efficiency and reducing environmental impact .
Interaction studies involving 1-Boc-4-bromopyrazole focus on its reactivity with different nucleophiles and its biological interactions. These studies help elucidate its potential therapeutic effects and mechanisms of action, particularly concerning its derivatives that exhibit biological activity against various targets such as enzymes or receptors involved in disease processes .
Several compounds share structural similarities with 1-Boc-4-bromopyrazole, allowing for comparative analysis:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromopyrazole | Bromine at position 4 | Lacks Boc protection; more reactive |
| 1-Acetamido-4-bromopyrazole | Acetamido group at position 1 | Potentially different biological activity due to amide functionality |
| 3-Bromo-1-methylpyrazole | Methyl group at position 3 | Variability in reactivity based on substitution pattern |
| 1-Boc-3-bromopyrazole | Bromine at position 3 | Different regioselectivity compared to 1-Boc-4-bromopyrazole |
Each of these compounds exhibits distinct properties and potential applications, emphasizing the unique role of 1-Boc-4-bromopyrazole as a versatile intermediate in organic synthesis .
XLogP3
GHS Hazard Statements
Pictograms

Irritant








